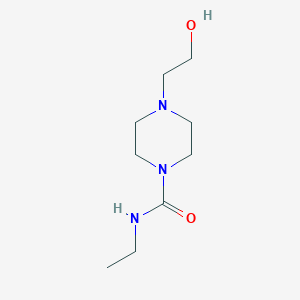

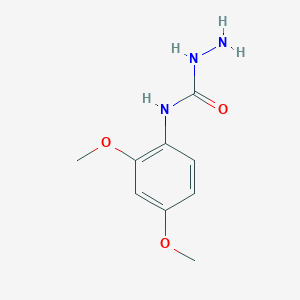

![molecular formula C5H5N5 B1303138 [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine CAS No. 5915-16-2](/img/structure/B1303138.png)

[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine

Vue d'ensemble

Description

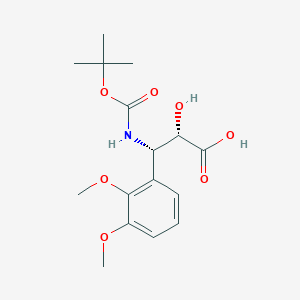

“[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine” is a non-naturally occurring small molecule . It has a CAS Number of 5915-16-2 and a molecular weight of 135.13 . The IUPAC name for this compound is [1,2,4]triazolo[1,5-a]pyrimidin-7-amine .

Synthesis Analysis

The synthesis of several heterocyclic compounds of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class has been described . The structure of these compounds was proven using NMR spectroscopy and HPLC-MS spectrometry . The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .

Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold presents four different families of isomers . Among them, the well-known [1,2,4]triazolo[1,5-a]pyrimidine (TP) isomer is the most studied .

Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains . They are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .

Applications De Recherche Scientifique

Application in Cancer Research

Specific Scientific Field

This compound is used in the field of Medicinal Chemistry and Cancer Research .

Summary of the Application

[1,2,4]Triazolo[1,5-a]pyrimidine and indole skeletons are widely used to design anticancer agents . A series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy .

Methods of Application or Experimental Procedures

The antiproliferative activities of the target compounds H1 – H18 against three human cancer cell lines, MGC-803, HCT-116 and MCF-7, were tested .

Results or Outcomes

Among them, compound H12 exhibited the most active antiproliferative activities against MGC-803, HCT-116 and MCF-7 cells, with IC50 values of 9.47, 9.58 and 13.1 μM, respectively, which were more potent than that of the positive drug 5-Fu . Compound H12 could dose-dependently inhibit the growth and colony formation of MGC-803 cells .

Application in Agriculture and Medicinal Chemistry

Specific Scientific Field

This compound is used in the field of Agriculture and Medicinal Chemistry .

Summary of the Application

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) comprise an important class of non-naturally occurring small molecules that aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Methods of Application or Experimental Procedures

The vast majority of biologically active TPs and their dihydro [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidinones analogs described to date are synthetic compounds .

Results or Outcomes

These classes of substances have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .

Application in Antiviral Drug Synthesis

Specific Scientific Field

This compound is used in the field of Pharmaceutical Chemistry .

Summary of the Application

5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate product in the synthesis of the antiviral drug Triazid®, was obtained for the first time by condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate .

Methods of Application or Experimental Procedures

The synthesis was carried out in the presence of a catalytic amount of ZnCl2 in supercritical carbon dioxide (200 bar) under solvent-free conditions .

Results or Outcomes

This method provides a new approach to synthesize the antiviral drug Triazid® .

Application in Epilepsy Treatment

Specific Scientific Field

This compound is used in the field of Neurology and Pharmaceutical Chemistry .

Summary of the Application

In this research, eight novel 2,5-disubstituted [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one and eight novel 2,5-disubstituted [1,2,4]-triazolo[1,5-a]pyrimidine amine derivatives were synthesized based on the novel marine natural product Esmolol .

Methods of Application or Experimental Procedures

Their antiepileptic activity was evaluated in a model of high excitability induced in primary cultured cortical neurons by 4-amino pyridine (4-AP) .

Results or Outcomes

Five compounds with the [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one skeleton showed significant antiepileptic activity . Preliminary structure-activity relationships (SAR) suggest that the pyrimidin-7(4H)-one moiety is a necessary “active core” for antiepileptic activity .

Application in CDK2 Inhibition

Summary of the Application

A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds as well as the thioglycoside derivatives were designed, and synthesized as novel CDK2 targeting compounds .

Methods of Application or Experimental Procedures

The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .

Results or Outcomes

Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .

Propriétés

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-4-1-2-7-5-8-3-9-10(4)5/h1-3H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXCEADXSTZKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=NC=N2)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376975 | |

| Record name | [1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine | |

CAS RN |

5915-16-2 | |

| Record name | [1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

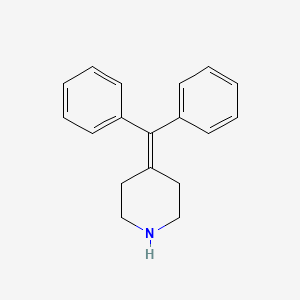

![Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1303061.png)

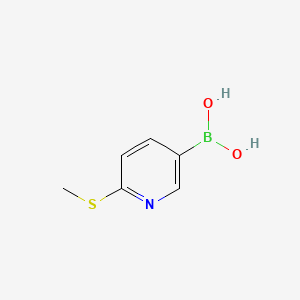

![3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B1303062.png)

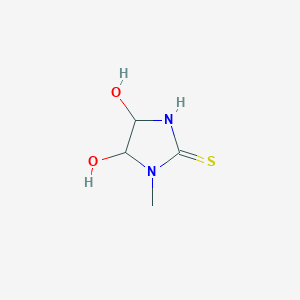

![{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B1303078.png)

![5,6-Dihydrobenzo[h]quinazolin-2-amine](/img/structure/B1303086.png)